molecular formula C15H11BrO4 B11545157 4-Formyl-2-methoxyphenyl 2-bromobenzoate

4-Formyl-2-methoxyphenyl 2-bromobenzoate

Cat. No.: B11545157
M. Wt: 335.15 g/mol
InChI Key: QKVUKUQZPCBHAN-UHFFFAOYSA-N
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Description

4-Formyl-2-methoxyphenyl 2-bromobenzoate is an organic compound with the molecular formula C15H11BrO4. It is a derivative of benzoic acid and is characterized by the presence of a formyl group, a methoxy group, and a bromine atom attached to the benzene ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Formyl-2-methoxyphenyl 2-bromobenzoate typically involves the esterification of 4-formyl-2-methoxyphenol with 2-bromobenzoic acid. The reaction is carried out in the presence of a suitable catalyst, such as sulfuric acid or hydrochloric acid, under reflux conditions. The reaction mixture is then purified using techniques such as recrystallization or column chromatography to obtain the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to enhance the efficiency and yield of the reaction. The use of automated systems for monitoring and controlling reaction parameters, such as temperature and pressure, can further optimize the production process. Additionally, the implementation of green chemistry principles, such as the use of environmentally friendly solvents and catalysts, can reduce the environmental impact of the production process .

Chemical Reactions Analysis

Types of Reactions

4-Formyl-2-methoxyphenyl 2-bromobenzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-Formyl-2-methoxyphenyl 2-bromobenzoate has been utilized in various scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-Formyl-2-methoxyphenyl 2-bromobenzoate involves its interaction with specific molecular targets and pathways. The formyl group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to the inhibition or modulation of their activity. The bromine atom can participate in halogen bonding interactions, which can influence the compound’s binding affinity and selectivity for its targets. Additionally, the methoxy group can enhance the compound’s solubility and bioavailability .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Formyl-2-methoxyphenyl 2-bromobenzoate is unique due to the specific positioning of the bromine atom at the 2-position, which can influence its reactivity and interactions with other molecules. This positional isomerism can result in different chemical and biological properties compared to its analogs, making it a valuable compound for research and development .

Properties

Molecular Formula

C15H11BrO4

Molecular Weight

335.15 g/mol

IUPAC Name

(4-formyl-2-methoxyphenyl) 2-bromobenzoate

InChI

InChI=1S/C15H11BrO4/c1-19-14-8-10(9-17)6-7-13(14)20-15(18)11-4-2-3-5-12(11)16/h2-9H,1H3

InChI Key

QKVUKUQZPCBHAN-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=CC(=C1)C=O)OC(=O)C2=CC=CC=C2Br

Origin of Product

United States

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